![molecular formula CH6N3O4P B14559991 N-[Bis(aminooxy)phosphoryl]formamide CAS No. 62141-87-1](/img/structure/B14559991.png)
N-[Bis(aminooxy)phosphoryl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(aminooxy)phosphoryl]formamide is a compound that features a phosphoryl group bonded to a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(aminooxy)phosphoryl]formamide typically involves the reaction of phosphoryl chloride with formamide in the presence of a base. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[Bis(aminooxy)phosphoryl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can yield aminooxy derivatives.
Substitution: The formamide moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include phosphoryl derivatives, aminooxy compounds, and substituted formamides .
Scientific Research Applications
N-[Bis(aminooxy)phosphoryl]formamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of phosphoryl and aminooxy derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[Bis(aminooxy)phosphoryl]formamide involves the interaction of its phosphoryl group with target molecules. The compound can act as a phosphoryl donor or acceptor, facilitating phosphoryl transfer reactions. This mechanism is crucial in various biochemical pathways and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Phosphoramidates: Compounds with similar phosphoryl groups bonded to amide moieties.
Phosphinamides: Featuring a phosphorus-nitrogen bond similar to N-[Bis(aminooxy)phosphoryl]formamide.
Phosphonamides: Containing a phosphorus-oxygen-nitrogen linkage.
Uniqueness
This compound is unique due to its dual aminooxy groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role in phosphoryl transfer make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
62141-87-1 |
|---|---|
Molecular Formula |
CH6N3O4P |
Molecular Weight |
155.05 g/mol |
IUPAC Name |
N-diaminooxyphosphorylformamide |
InChI |
InChI=1S/CH6N3O4P/c2-7-9(6,8-3)4-1-5/h1H,2-3H2,(H,4,5,6) |
InChI Key |
ZYLGHXMGHYPHQL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NP(=O)(ON)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


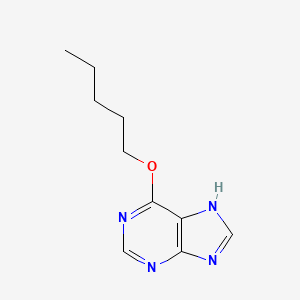
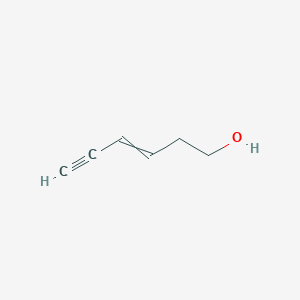
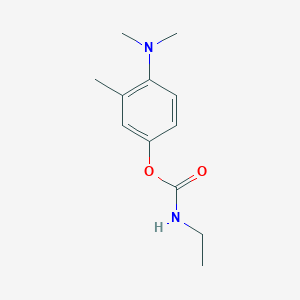
![[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14559933.png)
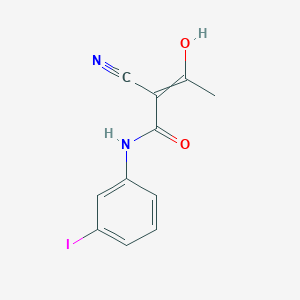
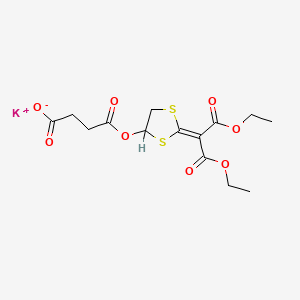
![4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B14559953.png)
![4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine](/img/structure/B14559956.png)
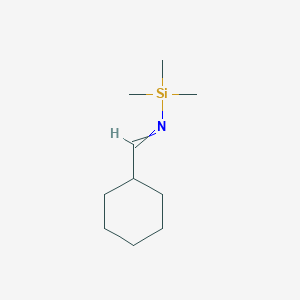
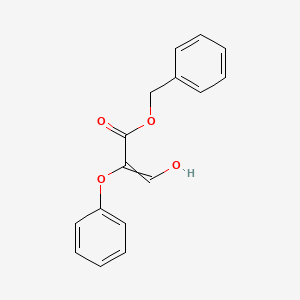
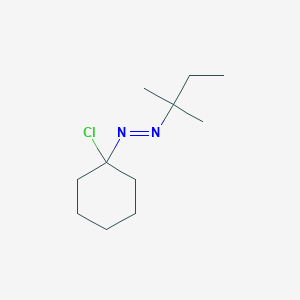
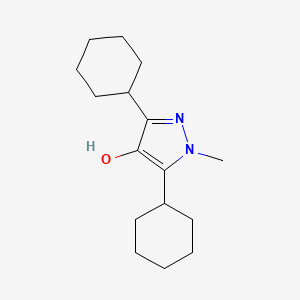

![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
